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Compound of Interest

Compound Name: Giredestrant tartrate

Cat. No.: B12417978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Giredestrant tartrate and camizestrant are two next-generation oral selective estrogen

receptor degraders (SERDs) showing promise in the treatment of estrogen receptor-positive

(ER+) breast cancer. Their distinct pharmacokinetic profiles are critical determinants of their

clinical efficacy and safety. This guide provides an objective comparison of their

pharmacokinetic properties, supported by available clinical and preclinical data, to inform

research and development decisions.

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of giredestrant and

camizestrant based on monotherapy administration in clinical trials.
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Pharmacokinetic
Parameter

Giredestrant Tartrate (30
mg)

Camizestrant

Time to Maximum

Concentration (Tmax)
1.75 - 3.13 hours (median)[1] ~2 - 4 hours (median)[1]

Maximum Concentration

(Cmax)

266 ng/mL (Geometric Mean)

[1]

Data not available in

comparable format

Area Under the Curve (AUC)
4,320 ng·h/mL (AUC0-24h,ss,

Geometric Mean)[1]

Data not available in

comparable format

Half-life (t½)
43.0 hours (Geometric Mean)

[1]
~20 - 23 hours (estimated)[1]

Route of Elimination

Primarily through oxidative

metabolism, with the majority

of the dose excreted in feces.

[1] Renal excretion is not a

major route.[1]

Preclinical data suggests

hepatic metabolism.[2]

CYP3A Induction Potential
Low potential for CYP3A

induction in humans.[1]
Data not available

Experimental Protocols
Giredestrant Tartrate: Pharmacokinetic Analysis in
Phase Ia/Ib Study (NCT03332797)
The pharmacokinetic profile of giredestrant was evaluated in a phase Ia/Ib dose-escalation and

expansion study in patients with ER-positive, HER2-negative locally advanced or metastatic

breast cancer.

Dosing and Sampling:

Patients received single oral doses of giredestrant (ranging from 10 to 250 mg) followed by

daily dosing.[1]
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For the 30 mg clinical dose, pharmacokinetic samples were collected at various time points

after single and multiple doses to determine steady-state concentrations.[1]

Bioanalytical Method:

Plasma concentrations of giredestrant were quantified using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Giredestrant and its internal standard were extracted from human plasma via supported

liquid extraction.[3]

A standard curve with a 1/x² linear regression was used to calculate giredestrant

concentrations over ranges of 0.1 to 100 ng/mL and 1 to 1,000 ng/mL.[3]

Pharmacokinetic Analysis:

Pharmacokinetic parameters were calculated from plasma concentration-time data using

standard noncompartmental analysis methods with Phoenix WinNonlin software.[1]

Camizestrant: Pharmacokinetic Analysis in Phase I
SERENA-1 Study (NCT03616587)
The pharmacokinetic properties of camizestrant were assessed in a phase I, multi-part, open-

label study in women with ER-positive, HER2-negative advanced breast cancer.

Dosing and Sampling:

Patients in the monotherapy cohorts received once-daily oral doses of camizestrant ranging

from 25 mg to 450 mg.[1]

Blood samples for pharmacokinetic analysis were collected at predetermined time points

after drug administration.

Bioanalytical Method:

While specific details of the bioanalytical method used in the SERENA-1 trial are not

extensively published in the provided search results, it is standard practice to use validated

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38729567/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10722959/
https://pubmed.ncbi.nlm.nih.gov/38729567/
https://pubmed.ncbi.nlm.nih.gov/38729567/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12417978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LC-MS/MS methods for such analyses, similar to the methodology for giredestrant.

Pharmacokinetic Analysis:

Pharmacokinetic parameters, including Tmax and half-life, were estimated from the plasma

concentration-time data.

Visualizing Key Pathways and Processes
To further elucidate the context of these drugs' actions and the processes by which their

pharmacokinetic data are generated, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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